N-(4-butylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
Description
N-(4-butylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a synthetic small molecule characterized by a 1,2,4-triazol-5-one core fused with a piperidine ring. Key structural features include:
- 4-Butylphenyl group: A lipophilic aromatic substituent linked via an acetamide bridge.
- Methylsulfonyl-piperidine moiety: A sulfonamide-functionalized piperidine ring at position 3 of the triazolone.
- 4-Methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole: A heterocyclic system contributing to hydrogen-bonding and π-stacking interactions.
This compound’s design likely targets enzymes or receptors where the triazolone and sulfonamide groups act as pharmacophores.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[4-methyl-3-(1-methylsulfonylpiperidin-4-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O4S/c1-4-5-6-16-7-9-18(10-8-16)22-19(27)15-26-21(28)24(2)20(23-26)17-11-13-25(14-12-17)31(3,29)30/h7-10,17H,4-6,11-15H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVQPJHSGPBCEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)N(C(=N2)C3CCN(CC3)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by the following structural features:
- A butylphenyl moiety
- A triazole ring
- A piperidine derivative with a methylsulfonyl group
Biological Activity
1. Anti-inflammatory Properties
Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory effects. For instance, derivatives containing a triazole ring have shown promise as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies demonstrated that certain triazole derivatives can inhibit COX-II with IC50 values ranging from 0.52 to 22.25 μM, suggesting that this compound may possess similar properties .
2. Antimicrobial Activity
Compounds featuring piperidine and triazole structures have been studied for their antimicrobial activity. For example, some derivatives have shown effectiveness against various bacterial strains. The presence of the methylsulfonyl group may enhance the compound's solubility and bioavailability, potentially increasing its efficacy against microbial pathogens .
3. Anticancer Potential
There is emerging evidence that triazole-containing compounds can exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Studies have indicated that modifications to the piperidine and triazole moieties can lead to enhanced cytotoxicity against cancer cell lines. Further research is needed to elucidate the specific pathways through which this compound exerts its effects .
Case Studies and Research Findings
Comparison with Similar Compounds
Research Findings and Challenges
- Structural Analysis : NMR and LC/MS techniques () are critical for confirming regiochemistry and purity in these complex molecules .
- Lumping Strategies: ’s lumping approach suggests analogs with minor substituent differences (e.g., butyl vs. benzyl) could be grouped for preliminary activity screens, though significant pharmacological variances may exist .
- Crystallography : SHELX software () is widely used for resolving crystal structures of triazolone derivatives, aiding in binding mode prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
